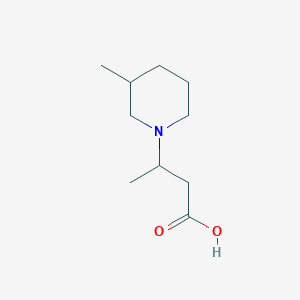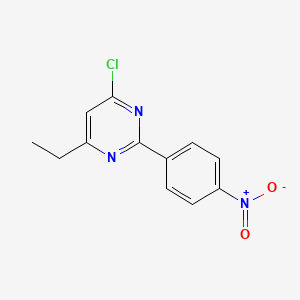![molecular formula C12H18N2 B1418995 4-[(2-Methylpiperidin-1-yl)methyl]pyridine CAS No. 1087784-25-5](/img/structure/B1418995.png)
4-[(2-Methylpiperidin-1-yl)methyl]pyridine
Übersicht
Beschreibung
“4-[(2-Methylpiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a derivative of piperidine, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylpiperidin-1-yl)methyl]pyridine” can be represented by the InChI string:InChI=1S/C11H16N2/c1-10-4-8-13 (9-5-10)11-2-6-12-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 . This indicates the presence of a piperidine ring attached to a pyridine ring via a methyl group.
Wissenschaftliche Forschungsanwendungen
Hydrodenitrogenation Studies
The hydrodenitrogenation (HDN) process of 2-methylpyridine and its derivatives, including 2-methylpiperidine, has been studied extensively. This process involves pyridine ring hydrogenation and piperidine ring opening. The ring opening of 2-methylpiperidine is notable between the nitrogen atom and the methylene group, showing a specific reaction pathway in the HDN process (Egorova, Zhao, Kukula, & Prins, 2002).
Synthesis of Aminoalcohols
Innovative methods for synthesizing aminoalcohols from pyridine derivatives have been developed. These methods include the direct oxidizing of the methyl group in pyridine compounds, which leads to efficient production of important intermediates like 2-aminoisonicotine acid, a precursor for various bioactive substances (Lifshits, Ostapchuk, & Brel, 2015).
Ligand Synthesis and Coordination Chemistry
Pyridine derivatives like 2,6-bis(pyrazolyl)pyridines are used as ligands in coordination chemistry. These compounds are key for developing luminescent lanthanide compounds used in biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Structural Characterization in Medicinal Chemistry
The structural characterization of pyridine derivatives has significant implications in medicinal chemistry, especially in the development of analgesic compounds. These studies often involve X-ray analysis and computational investigations to understand the correlation between molecular structure and biological activity (Karczmarzyk & Malinka, 2008).
Synthesis of Fluorescing Compounds
Novel pyridine-based fluorescing compounds have been synthesized for various applications. These compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, show significant fluorescence and are used in aggregation-induced emission enhancement (AIEE) studies, crucial for understanding the electronic nature of compounds in various applications (Hagimori, Yoshida, Nishimura, Ogawa, & Tanaka, 2022).
Corrosion Inhibition Research
Pyridine derivatives have been investigated for their corrosion inhibitive performance on metals. The study of these compounds involves a combination of experimental methods and computational simulations to understand their protective behavior against corrosion (Murmu, Saha, Murmu, & Banerjee, 2019).
Eigenschaften
IUPAC Name |
4-[(2-methylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12/h5-8,11H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXLMQSSWVKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpiperidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)







